8-Nitro-1,2,3,5,6,7-hexahydro-s-indacene-1-carbaldehyde
Description
8-Nitro-1,2,3,5,6,7-hexahydro-s-indacene-1-carbaldehyde is a bicyclic organic compound featuring an indacene core (a fused bicyclic system) with partial hydrogenation. The molecule contains a nitro (-NO₂) group at position 8 and a carbaldehyde (-CHO) substituent at position 1. The carbaldehyde group confers heightened reactivity compared to alcohol or ketone derivatives, making it valuable for further chemical modifications such as nucleophilic additions or condensations .
Properties
IUPAC Name |
8-nitro-1,2,3,5,6,7-hexahydro-s-indacene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-7-10-5-4-9-6-8-2-1-3-11(8)13(12(9)10)14(16)17/h6-7,10H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCHFPYJZLIDNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C(CC3)C=O)C(=C2C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-Nitro-1,2,3,5,6,7-hexahydro-s-indacene-1-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the nitration of 1,2,3,5,6,7-hexahydro-s-indacene followed by the introduction of the aldehyde group through formylation reactions. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
8-Nitro-1,2,3,5,6,7-hexahydro-s-indacene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound.
Scientific Research Applications
8-Nitro-1,2,3,5,6,7-hexahydro-s-indacene-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Nitro-1,2,3,5,6,7-hexahydro-s-indacene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, affecting cellular processes. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in protein function and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 8-Nitro-1,2,3,5,6,7-hexahydro-s-indacene-1-carbaldehyde with structurally or functionally related compounds:
Structural and Functional Analysis
Core Structure Differences
- Indacene vs. Tetrahydronaphthalene : The indacene bicyclic system (partially hydrogenated fused rings) differs from the tetrahydronaphthalene (partially hydrogenated naphthalene). Indacene derivatives may exhibit distinct strain and conjugation effects, influencing electronic properties and stability .
Substituent Reactivity Aldehyde (-CHO): The target compound’s carbaldehyde group is highly reactive toward nucleophiles (e.g., forming imines or undergoing aldol reactions), making it a versatile intermediate for synthetic chemistry. Alcohol (-CH₂OH): The methanol derivative is less reactive but can be oxidized to the aldehyde or esterified. Its stability under dry, light-protected storage aligns with industrial handling requirements . Ketone (-C=O): The tetrahydronaphthalenone’s ketone group is less reactive than an aldehyde, limiting its utility in condensation reactions. Its discontinued status suggests synthesis or stability issues .
Physicochemical Properties Molecular Weight and Solubility: The indacene derivatives (MW ~230–233 g/mol) are bulkier than the tetrahydronaphthalenone (MW 191.18 g/mol), likely affecting solubility in polar solvents. Stability: Both indacene derivatives require protection from light, but the aldehyde’s reactivity may demand stricter inert-atmosphere handling compared to the alcohol .
Synthetic and Industrial Relevance The methanol derivative (C₁₃H₁₅NO₃) is a probable precursor to the carbaldehyde via controlled oxidation. Its temporary unavailability () hints at supply-chain challenges rather than synthetic infeasibility.
Biological Activity
8-Nitro-1,2,3,5,6,7-hexahydro-s-indacene-1-carbaldehyde (CAS No. 2676861-99-5) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 231.25 g/mol. The compound features a nitro group which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃NO₃ |
| Molecular Weight | 231.25 g/mol |
| CAS Number | 2676861-99-5 |
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit antimicrobial activity. For instance, the presence of the nitro group can enhance the interaction with bacterial cell membranes and inhibit growth. Research has shown that derivatives of indacene compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This modulation suggests potential therapeutic applications in diseases characterized by chronic inflammation .
Neuroprotective Activity
Neuroprotective effects have been observed in related compounds. The mechanism often involves the inhibition of oxidative stress and modulation of apoptotic pathways in neuronal cells. Preliminary data indicate that 8-nitro derivatives may protect against neurodegenerative processes by reducing oxidative damage and promoting cell survival .
Study on Antimicrobial Activity
A study published in 2020 evaluated the antimicrobial efficacy of several nitro-containing compounds against common pathogens. The results demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
Neuroprotection in Animal Models
Another research focused on the neuroprotective effects of similar indacene derivatives in animal models of Alzheimer's disease. The study found that administration of these compounds significantly reduced amyloid-beta plaque formation and improved cognitive function in treated mice compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
